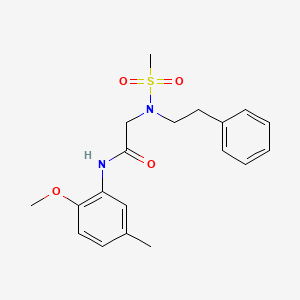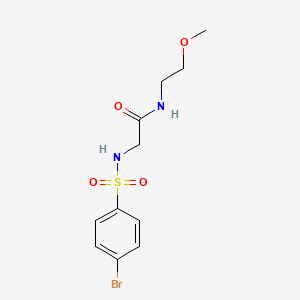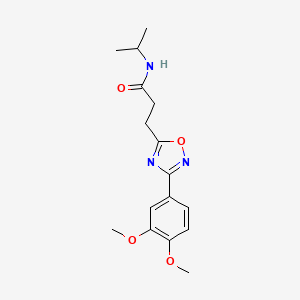
N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide, also known as MPMSA, is a chemical compound that has been widely studied in the field of medicinal chemistry. MPMSA is a sulfonamide derivative that has shown potential as a therapeutic agent for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide is not fully understood, but it is thought to work by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It may also work by modulating the immune response and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide can induce apoptosis (cell death) in cancer cells, as well as inhibit their proliferation and migration. It has also been shown to reduce inflammation and modulate the immune response. In addition, N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been found to have antimicrobial activity against various types of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide in lab experiments is that it has been extensively studied and has shown promising results in various assays. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide. One area of interest is its potential use as a therapeutic agent for the treatment of cancer. Further studies are needed to fully understand its mechanism of action and to optimize its use in cancer therapy. Another area of interest is its antimicrobial activity, which could have applications in the development of new antibiotics. Additionally, N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide could be further studied for its potential use as an anti-inflammatory agent.
Synthesemethoden
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide involves the reaction of 2-methoxy-5-methylphenylamine with N-phenethylmethylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetyl chloride to form the final product, N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide. The yield of this reaction is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been extensively studied in the field of medicinal chemistry for its potential therapeutic applications. It has been shown to have activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has also been investigated for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria and fungi.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15-9-10-18(25-2)17(13-15)20-19(22)14-21(26(3,23)24)12-11-16-7-5-4-6-8-16/h4-10,13H,11-12,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAAGXAAMJODJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7694721.png)








![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzene-1-sulfonamide](/img/structure/B7694768.png)
![2-(N-cyclohexylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7694770.png)

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7694811.png)
![2-{4-[(Z)-{[(3,4-dimethoxyphenyl)formamido]imino}methyl]phenoxy}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7694816.png)